N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide
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Overview
Description
N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide is a complex organic compound featuring a pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl and carboxamide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine (TEA) under reflux conditions in 1,4-dioxane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the electron-withdrawing sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the sulfonyl group, resulting in different chemical properties and reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring system but differ in the presence of a bromine atom and an imidazo ring, leading to distinct biological activities.
Uniqueness
N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both sulfonyl and carboxamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-4-18(14-11(2)6-5-9-16-14)15(19)12-7-8-13(17-10-12)22(3,20)21/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQELQVUFLISPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC=N1)C)C(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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